molecular formula C11H18ClN5 B15113025 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15113025
M. Wt: 255.75 g/mol
InChI Key: HETIHOLRDWRCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then further reacted with another pyrazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-1-hydroxy-2-aminoethane
  • N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-cyclohexylamine
  • 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct catalytic and inhibitory properties. Its dual pyrazole rings and methylene bridge contribute to its versatility in various chemical and biological applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-11(16(4)14-8)12-6-10-7-13-15(3)9(10)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

HETIHOLRDWRCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(N(N=C2)C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.